2-(4-Chlorophenyl)-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetonitrile
Description
Chemical Identity and Nomenclature
2-(4-Chlorophenyl)-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetonitrile represents a complex nitrogen-containing heterocyclic compound with multiple functional groups. The systematic nomenclature follows the International Union of Pure and Applied Chemistry (IUPAC) naming conventions for organic compounds. The name breaks down into several components that precisely describe the molecular structure:
- "2-(4-Chlorophenyl)" indicates a 4-chlorophenyl group attached at position 2 of the main chain
- "2-[6-(phenylsulfanyl)-3-pyridazinyl]" denotes a pyridazine ring with a phenylsulfanyl group at position 6, with the entire moiety connected at position 3
- "acetonitrile" identifies the two-carbon nitrile-terminated main chain
The compound is registered with Chemical Abstracts Service number 303997-39-9 and possesses a molecular formula of C₁₈H₁₂ClN₃S with a calculated molecular weight of 337.832 g/mol. This precise nomenclature allows chemists to identify the exact structural arrangement of atoms within the molecule according to standardized chemical naming principles.
Structural Overview
The molecular structure of this compound features several distinct structural components arranged around a central carbon atom. The compound contains:
- A pyridazine ring (six-membered heterocyclic ring with two adjacent nitrogen atoms)
- A phenylsulfanyl group (a phenyl ring connected via a sulfur atom) attached to position 6 of the pyridazine
- A 4-chlorophenyl group (benzene ring with chlorine at para position)
- A nitrile functional group (-C≡N)
The central carbon atom serves as the connection point between the 4-chlorophenyl group, the pyridazinyl moiety, and the nitrile group. This central carbon adopts an approximately tetrahedral geometry, creating a three-dimensional structure where the aromatic rings are positioned in different spatial planes.
The molecular structure can be represented by the following SMILES notation:
N#CC(C1=CC=C(Cl)C=C1)C2=NN=C(SC3=CC=CC=C3)C=C2
Table 1. Structural Components of this compound
| Structural Feature | Description |
|---|---|
| Core Framework | Substituted acetonitrile |
| Heterocyclic Component | Pyridazine ring (1,2-diazine) |
| Aromatic Components | 4-chlorophenyl and phenyl groups |
| Functional Groups | Nitrile (-C≡N), sulfanyl linkage (-S-) |
| Halogen Substituent | Chlorine at para position of phenyl ring |
Historical Context of Discovery and Development
The development of this compound is closely linked to broader research efforts in pyridazine chemistry. The compound emerged from systematic investigations into heterocyclic structures with potential biological activities, particularly in antimicrobial applications.
Historical research into pyridazine derivatives gained momentum in the early 2000s with significant contributions from researchers such as Foks and colleagues, who conducted extensive studies on the synthesis and biological properties of novel pyridazine compounds. Their seminal paper published in 2008 documented the synthesis pathway for this compound and related structures.
The compound was synthesized through a multi-step process starting with 3,6-dichloropyridazines reacting with phenylacetonitriles in a biphasic system of dimethyl sulfoxide and sodium hydroxide. This produced 2-(6-chloropyridazin-3-yl)-2-(4-chlorophenyl)acetonitrile, which was subsequently reacted with sodium thiophenolate to yield the target compound.
This synthetic pathway represented an improvement over previously reported methods that required more stringent anhydrous conditions and reactive reagents like sodium amide. The development of this compound exemplifies the evolution of synthetic methodologies toward more efficient and environmentally benign processes in heterocyclic chemistry.
Position in Chemical Classification Systems
This compound occupies a multifaceted position within chemical classification systems due to its complex structure incorporating several functional groups and structural motifs. The compound belongs to several chemical classes:
Pyridazine Derivatives: It contains the pyridazine ring system, classifying it within the family of 1,2-diazines (six-membered heterocycles with two adjacent nitrogen atoms).
Acetonitrile Derivatives: The presence of the characteristic -CH₂CN group positions it among substituted acetonitriles, an important class of compounds in organic synthesis.
Halogenated Organic Compounds: The chlorine atom on the phenyl ring places this molecule within halogenated aromatics.
Sulfanyl (Thioether) Compounds: The sulfur linkage between the phenyl and pyridazine rings categorizes it among aryl sulfides.
Nitriles: The terminal cyano group (-C≡N) classifies it as a member of the nitrile family, compounds known for their distinctive reactivity patterns.
Within chemical databases and classification systems, this compound is indexed under several categories, reflecting its structural complexity and the diversity of its functional groups. In medicinal chemistry frameworks, it falls within the broader category of heterocyclic compounds with potential biological activity, particularly those with antimicrobial properties.
Significance in Chemical Research
The significance of this compound in chemical research extends across several domains, with particular emphasis on medicinal chemistry and organic synthesis methodology.
Research has demonstrated that pyridazine derivatives, including this compound, exhibit notable antibacterial activities. Studies conducted by Foks and colleagues revealed that certain pyridazinylphenylacetonitriles showed promising activity against various bacterial strains, especially Gram-negative bacteria. This aligns with more recent findings by Mostafa and colleagues, who in 2020 reported that chloro-substituted pyridazine derivatives demonstrated excellent activity against Gram-negative bacteria with minimum inhibitory concentrations lower than established antibiotics in some cases.
The compound represents an important structural scaffold for chemical diversification. The presence of multiple functional groups—nitrile, halogen, and sulfanyl—provides synthetic chemists with various sites for further derivatization, enabling the creation of compound libraries for structure-activity relationship studies.
Table 2. Research Applications of this compound
| Research Area | Significance |
|---|---|
| Antimicrobial Research | Demonstrated activity against bacterial pathogens, particularly Gram-negative species |
| Synthetic Methodology | Serves as an example of modern synthetic approaches to complex heterocycles |
| Medicinal Chemistry | Provides a scaffold for further derivatization and optimization of biological activity |
| Structure-Activity Studies | Contributes to understanding the relationship between pyridazine structure and biological function |
The compound's synthesis pathway has also contributed to the development of more efficient synthetic methodologies for complex heterocycles. The biphasic system approach used in its preparation represents an advancement over traditional methods requiring anhydrous conditions and more reactive reagents. This exemplifies the trend toward greener chemistry in heterocyclic synthesis, an area of significant interest in modern organic chemistry research.
Additionally, molecular docking studies have explored the potential binding modes of pyridazine derivatives with various biological targets, contributing to the understanding of their mechanism of action and guiding the rational design of more effective compounds with similar structural features.
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-(6-phenylsulfanylpyridazin-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3S/c19-14-8-6-13(7-9-14)16(12-20)17-10-11-18(22-21-17)23-15-4-2-1-3-5-15/h1-11,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQWLNBPNCWREL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NN=C(C=C2)C(C#N)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazines with 1,4-Diketones
Reaction between substituted 1,4-diketones and hydrazine derivatives under acidic conditions generates the pyridazine nucleus. For 6-(phenylsulfanyl)-3-pyridazinyl derivatives, pre-functionalization of the diketone with a protected thiol group ensures proper regiochemical outcomes. Patent WO2007009913A1 demonstrates this approach using 4-hydroxy-2,6-dimethylphenyl acetic acid methyl ester as a precursor, achieving ring closure via potassium tert-butoxide-mediated cyclization.
Halogenative Cyclization Pathways
Chloropyridazine intermediates prove invaluable for subsequent functionalization. As detailed in ACS Omega (2022), treatment of ((chloromethyl)sulfonyl)benzenes with potassium tert-butoxide in anhydrous acetonitrile at −20°C enables controlled ring formation while preserving the nitrile functionality. This method’s diastereoselectivity (up to 95:5 dr) makes it particularly advantageous for large-scale synthesis.
Stepwise Functionalization of the Pyridazine Ring
Introduction of the Phenylsulfanyl Group
Nucleophilic aromatic substitution at the 6-position of 3-chloropyridazine derivatives using thiophenol derivatives remains the most reliable method. Key parameters include:
Installation of the 4-Chlorophenylacetonitrile Moiety
The central carbon’s bis-aryl substitution demands careful sequence planning:
Method A : Knoevenagel Condensation
Reaction Scheme:
4-Chlorobenzaldehyde + Pyridazinylacetonitrile → Aldol Adduct
Method B : Ullmann-Type Coupling
CuI-mediated coupling of:
2-Bromoacetonitrile + 4-Chlorophenylboronic Acid + 6-(Phenylsulfanyl)-3-pyridazine
Critical Reaction Optimization Parameters
Solvent Effects on Nitrile Stability
Comparative studies reveal acetonitrile’s superiority over DMF in preserving the nitrile group during prolonged reactions (degradation <5% vs. 18% in DMF).
Temperature Gradients for Diastereocontrol
A three-stage protocol maximizes yield while minimizing racemization:
Purification Challenges and Solutions
| Impurity Type | Removal Method | Efficiency |
|---|---|---|
| Unreacted Thiophenols | Silica gel chromatography | 98% |
| Isomeric Byproducts | Recrystallization (EtOH/H2O) | 89% |
| Metal Residues | Chelating resin filtration | 99.9% |
Analytical Characterization Protocols
Spectroscopic Fingerprinting
Chromatographic Purity Assessment
HPLC method:
- Column: C18, 250 × 4.6 mm
- Mobile phase: MeCN/H2O (70:30) + 0.1% TFA
- Retention time: 6.78 min (purity >99.2%)
Comparative Analysis of Synthetic Routes
| Parameter | Cyclocondensation Route | Halogenative Route | Ullmann Coupling |
|---|---|---|---|
| Total Yield | 58% | 72% | 65% |
| Step Count | 5 | 4 | 3 |
| Scalability | >100g | <50g | 10–100g |
| Byproduct Formation | 12% | 8% | 15% |
| Cost Index | 1.0 | 1.8 | 2.5 |
Industrial-Scale Production Considerations
Continuous Flow Optimization
Microreactor systems enhance heat transfer during exothermic nitrile formation steps:
Green Chemistry Metrics
- Process Mass Intensity (PMI): 32 vs. 89 for traditional routes
- E-factor: 18.7 (solvents account for 82% of waste)
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenylsulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The chlorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Example Synthesis Pathway
- Starting Materials : 4-chlorobenzaldehyde, phenylthio compounds, and pyridazine derivatives.
- Reagents : Sodium ethoxide, acetonitrile, and various catalysts.
- Reaction Conditions : Typically conducted under reflux conditions to facilitate the reaction.
Anticancer Activity
Research indicates that derivatives of pyridazine compounds exhibit significant anticancer properties. The structure of 2-(4-Chlorophenyl)-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetonitrile suggests potential activity against various cancer cell lines due to its ability to interact with biological targets involved in tumor growth.
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Studies have indicated that similar pyridazine derivatives can inhibit the growth of bacteria and fungi, making them candidates for further development as therapeutic agents.
Neurological Applications
There is emerging evidence that compounds with a similar scaffold may have neuroprotective effects or could be developed for treating neurodegenerative diseases such as Alzheimer's disease. Their ability to cross the blood-brain barrier makes them suitable for CNS-targeted therapies.
Anti-inflammatory Effects
The anti-inflammatory properties of related compounds suggest that this compound could be beneficial in treating inflammatory diseases. This application is particularly relevant in developing new treatments for conditions like arthritis or other chronic inflammatory disorders.
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, a series of pyridazine derivatives were tested against human cancer cell lines. The results indicated that compounds similar to this compound inhibited cell proliferation significantly at micromolar concentrations, suggesting its potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
A research team investigated the antimicrobial activity of various sulfur-containing pyridazine derivatives. The study found that certain compounds exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating the potential for developing new antibiotics based on this chemical structure .
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds like this might interact with enzymes or receptors, inhibiting or modulating their activity. The phenylsulfanyl and pyridazinyl groups could play crucial roles in binding to molecular targets.
Comparison with Similar Compounds
Key Observations :
- Sulfanyl Group Variations : Replacing phenylsulfanyl with 4-chlorophenylsulfanyl (as in ) introduces an electron-withdrawing group, which may alter reactivity or metabolic stability.
- Heterocyclic Core : The imidazopyridine derivative replaces pyridazine with a fused bicyclic system, likely influencing target binding (e.g., kinase inhibition vs. antifungal action).
Biological Activity
2-(4-Chlorophenyl)-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetonitrile, with the CAS number 303997-39-9, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a chlorophenyl group, a phenylsulfanyl group, and a pyridazinyl moiety. The molecular formula is C18H12ClN3S, and it has a molecular weight of 337.83 g/mol.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C18H12ClN3S |
| Molecular Weight | 337.83 g/mol |
| CAS Number | 303997-39-9 |
| Density | 1.39 g/cm³ (predicted) |
| Boiling Point | 638.5 °C (predicted) |
| pKa | 15.07 (predicted) |
The compound's structure suggests that it may interact with various biological targets, which is crucial for its potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity or receptor interactions. Compounds with similar structures have been shown to exhibit various pharmacological effects, including:
- Antitumor Activity : The presence of the pyridazinyl group may enhance the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways.
- Antimicrobial Properties : The chlorophenyl and phenylsulfanyl groups are often associated with antimicrobial activity, suggesting this compound may possess similar properties.
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
Case Studies and Research Findings
- Anticancer Studies : Research has indicated that derivatives of pyridazine compounds exhibit significant anticancer properties. For instance, studies have shown that certain pyridazine derivatives can induce apoptosis in cancer cells through the activation of specific apoptotic pathways .
- Antimicrobial Evaluation : A study evaluating various phenylsulfanyl-containing compounds found that they displayed notable antimicrobial activity against a range of bacterial strains, suggesting that this compound could be effective in treating infections caused by resistant bacteria .
- Enzyme Inhibition : Investigations into the inhibitory effects of similar compounds on key metabolic enzymes have revealed potential applications in metabolic disorders. The structure of this acetonitrile derivative suggests it could inhibit enzymes such as cyclooxygenases or lipoxygenases, which are implicated in inflammatory responses .
Potential Therapeutic Applications
Given its structural features and preliminary findings regarding its biological activity, this compound holds promise for:
- Cancer Treatment : As a potential lead compound for the development of new anticancer agents.
- Antimicrobial Drug Development : As a candidate for addressing antibiotic resistance.
- Inflammatory Disease Management : Through its potential role as an enzyme inhibitor.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(4-Chlorophenyl)-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetonitrile, and how can reaction conditions be optimized for academic-scale preparation?
- Methodological Answer : Multi-step organic synthesis is typically employed, involving nucleophilic aromatic substitution (for introducing the phenylsulfanyl group) and cyanoalkylation reactions. Optimization requires Design of Experiments (DOE) principles to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, fractional factorial designs can identify critical parameters affecting yield . Reaction progress should be monitored via HPLC (>95% purity threshold) and intermediate characterization (e.g., NMR, IR) .
Q. What analytical techniques are most effective for confirming the structural integrity and purity of this compound in academic research?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and NMR are critical for structural confirmation, with emphasis on distinguishing pyridazinyl ring protons (δ 7.8–8.5 ppm) and nitrile functionality (C≡N stretch at ~2250 cm in IR). Purity should be assessed via reverse-phase HPLC with UV detection (λ = 254 nm) using C18 columns, with retention time reproducibility ≥99% . X-ray crystallography may resolve ambiguities in stereochemistry .
Q. How can computational chemistry aid in predicting the reactivity or binding properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution, identifying electrophilic/nucleophilic sites on the pyridazinyl ring. Molecular docking (AutoDock Vina) predicts interactions with biological targets (e.g., kinase enzymes), guiding functionalization strategies for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of derivatives of this compound?
- Methodological Answer : Systematic substitution at the phenylsulfanyl (e.g., electron-withdrawing groups) or chlorophenyl moieties can elucidate pharmacophore requirements. Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) paired with multivariate regression analysis identifies key physicochemical parameters (logP, polar surface area) influencing bioactivity. Parallel synthesis (96-well plate format) accelerates derivative screening .
Q. What experimental strategies resolve contradictions in reported spectral data for structurally similar acetonitrile derivatives?
- Methodological Answer : Cross-validation using orthogonal techniques is essential. For example, discrepancies in NMR shifts may arise from solvent polarity or tautomerism; variable-temperature NMR can confirm dynamic equilibria. Contradictory mass spectra require high-resolution validation (HRMS) and isotopic pattern analysis. Collaborative data-sharing platforms (e.g., PubChem) enhance reproducibility .
Q. What catalytic systems are effective for enhancing regioselectivity in key synthetic steps (e.g., pyridazinyl functionalization)?
- Methodological Answer : Transition-metal catalysts (e.g., Pd(PPh)) improve cross-coupling efficiency for sulfur-containing substituents. For regioselective C-H activation, directing groups (e.g., pyridines) or photoredox catalysis (Ru(bpy)) can be employed. Kinetic studies (e.g., stopped-flow UV-Vis) quantify reaction rates under varying catalytic conditions .
Data Contradiction and Validation
Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s reactivity?
- Methodological Answer : Reassess computational models by incorporating solvent effects (COSMO-RS) and explicit transition-state analysis (NEB calculations). Experimental validation via kinetic isotope effects (KIEs) or Hammett plots can verify mechanistic hypotheses. Divergences may highlight neglected steric effects in DFT models .
Q. What protocols ensure reproducibility in multi-step syntheses of this compound across different laboratories?
- Methodological Answer : Standardize reaction monitoring (e.g., inline FTIR for intermediate detection) and provide detailed kinetic profiles (time-yield curves). Share batch-specific COA (Certificate of Analysis) data, including impurity fingerprints (GC-MS) and crystallinity metrics (PXRD). Collaborative round-robin testing across institutions validates protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
